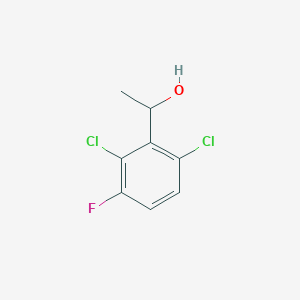

1-(2,6-Dichloro-3-fluorophenyl)ethanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,6-dichloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOYKRSASYNDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588143 | |

| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756520-66-8 | |

| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Pharmaceutical Synthesis and Medicinal Chemistry

The primary significance of 1-(2,6-dichloro-3-fluorophenyl)ethanol lies in its role as a key chiral intermediate in the synthesis of advanced pharmaceutical agents. arborpharmchem.comnbinno.comnbinno.com Chiral intermediates are foundational components in drug development, enabling the construction of stereochemically pure compounds, which is crucial for ensuring the efficacy and safety of a drug. nbinno.comnih.govnih.gov

Specifically, the (S)-enantiomer of this compound is a crucial precursor for the synthesis of Crizotinib. globethesis.comchemicalbook.comhsppharma.com Crizotinib is a potent, orally bioavailable dual inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) kinase. hsppharma.commedkoo.comchemicalbook.com It is utilized in targeted cancer therapy, particularly for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) where the ALK gene is abnormally expressed. globethesis.comchemicalbook.comnih.gov The synthesis of Crizotinib involves the coupling of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with other complex heterocyclic moieties, underscoring the compound's integral role in the production of this life-saving medication. globethesis.comlookchem.com The precise three-dimensional structure of this intermediate is paramount, as it directly dictates the stereochemistry and, consequently, the biological activity of the final drug molecule. nih.govnih.gov

Overview of Isomeric Forms and Stereochemical Importance

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions to achieve high yields and enantiomeric purity. researchgate.net Biocatalytic approaches utilize whole microorganisms or isolated enzymes to perform specific chemical transformations. nih.govalmacgroup.com These methods are particularly valuable for the synthesis of chiral molecules like this compound.

Stereoselective Bioreduction of 2,6-Dichloro-3-fluoroacetophenone

A primary route to optically active this compound is the stereoselective reduction of its corresponding prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. chemicalbook.com This transformation is efficiently catalyzed by enzymes, particularly alcohol dehydrogenases, which can selectively produce either the (S) or (R) enantiomer of the alcohol. mdpi.com

Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are a class of enzymes that catalyze the reversible reduction of ketones to their corresponding alcohols. thieme-connect.detudelft.nl These enzymes are highly stereoselective, making them ideal for the synthesis of enantiomerically pure alcohols. mdpi.com The reduction reaction requires a cofactor, typically NADH or NADPH, to provide the hydride for the reduction of the carbonyl group. thieme-connect.de

Research has demonstrated the successful use of ADHs for the asymmetric reduction of various acetophenone (B1666503) derivatives. For instance, ADHs from Lactobacillus kefir (LkADH) and Rhodococcus sp. have been used to produce optically active biaryl alcohols with high conversions and excellent enantioselectivities. mdpi.com The choice of ADH is crucial as different enzymes can exhibit opposite stereopreferences, allowing for the synthesis of either the (R) or (S) enantiomer of the target alcohol. mdpi.com

| Enzyme Source | Product Enantiomer | Conversion (%) | Enantiomeric Excess (%) |

| Rhodococcus sp. ADH | (S)-biphenylethan-1-ol | >99 | >99 |

| Lactobacillus kefir ADH | (R)-biphenylethan-1-ol | >99 | >99 |

Table 1: Examples of ADH-catalyzed reduction of biaryl ketones. mdpi.com

Whole-cell biotransformation, which utilizes intact microorganisms, offers a practical and cost-effective alternative to using isolated enzymes. nih.gov The microorganisms contain the necessary enzymes and cofactors for the desired reaction. This approach has been widely applied in the stereoselective reduction of ketones. While specific examples of microorganism-mediated biotransformation of 2',6'-dichloro-3'-fluoroacetophenone are not extensively detailed in the provided context, the general principles of using microorganisms for asymmetric ketone reduction are well-established.

Kinetic Resolution of Racemic Precursors

Kinetic resolution is a process used to separate a racemic mixture of enantiomers. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Lipases are a class of enzymes commonly employed in the kinetic resolution of racemic alcohols and their esters. nih.gov One strategy involves the enantioselective hydrolysis of a racemic ester of this compound. In this process, the lipase preferentially hydrolyzes one enantiomer of the ester, leaving the unreacted ester enriched in the other enantiomer.

For example, researchers at Agouron Pharmaceuticals screened various commercial lipases and esterases for the preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol from its racemic ester. nih.gov Highly enantioselective hydrolysis (E > 100) was achieved with several commercial lipases, including CAL-B and Rhizopus delemar lipase, yielding the (S)-ester and (R)-alcohol with enantiomeric excesses ranging from 80% to 97%. nih.gov

| Lipase | Solvent | Conversion (%) | Enantiomeric Excess of (S)-ester (%) | Enantiomeric Excess of (R)-alcohol (%) |

| CAL-B | Not specified | Not specified | 80-97 | 80-97 |

| Rhizopus delemar lipase | Not specified | Not specified | 80-97 | 80-97 |

Table 2: Lipase-mediated hydrolysis for the resolution of this compound precursors. nih.gov

Another classical method for resolving racemic mixtures is through the formation of diastereomeric salts. researchgate.netresearchgate.net This technique involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid or base, to form two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. researchgate.netunchainedlabs.com

A reported chemical resolution method for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol involves its reaction with phthalic anhydride (B1165640) to form 2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoic acid. cjph.com.cn This intermediate is then reacted with (S)-1-phenylethanamine to create a diastereomeric salt, which can be separated. Subsequent acidification and hydrolysis yield the desired (S)-enantiomer with high purity and enantiomeric excess. cjph.com.cn This process has been successfully scaled up to a 100-kilogram pilot production. cjph.com.cn

| Step | Reagent | Intermediate/Product | Yield (%) | Purity (%) | Enantiomeric Excess (%) |

| 1 | Phthalic anhydride | 2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoic acid | - | - | - |

| 2 | (S)-1-phenylethanamine | (S)-1-phenylethanaminium (S)-2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoate | - | - | - |

| 3 | Acidification and Hydrolysis | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | 43 (overall) | 99.8 | 99.9 |

Table 3: Chemical resolution of this compound via diastereomeric salt formation. cjph.com.cn

Chemical Synthesis Routes

The primary chemical synthesis routes to obtain this compound involve the reduction of the corresponding ketone, 2',6'-dichloro-3'-fluoroacetophenone. This process typically yields a racemic mixture of the alcohol, which then requires separation to isolate the specific enantiomer of interest.

The conversion of 2',6'-dichloro-3'-fluoroacetophenone to this compound is a standard reduction reaction targeting the ketone functional group. guidechem.com This transformation can be achieved through several methods, most commonly employing metal hydride reagents or catalytic hydrogenation.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the conversion of ketones to alcohols due to its selectivity and mild reaction conditions. ascensusspecialties.com In this synthesis, 2',6'-dichloro-3'-fluoroacetophenone is treated with sodium borohydride in a suitable solvent, typically an alcohol like methanol (B129727). cjph.com.cnnih.gov The hydride from the borohydride attacks the electrophilic carbonyl carbon of the ketone, and subsequent workup with water protonates the resulting alkoxide to yield the final alcohol product, racemic this compound. chemicalbook.comscribd.com

This method is efficient for producing the racemic alcohol, which serves as the substrate for subsequent chiral separation. cjph.com.cn

Table 1: Representative Conditions for Sodium Borohydride Reduction

| Parameter | Value | Reference |

| Starting Material | 2',6'-Dichloro-3'-fluoroacetophenone | cjph.com.cn |

| Reagent | Sodium Borohydride (NaBH₄) | cjph.com.cn |

| Product | Racemic this compound | chemicalbook.com |

Catalytic hydrogenation represents an alternative method for the reduction of 2',6'-dichloro-3'-fluoroacetophenone. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the synthesis of a specific enantiomer, such as (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, asymmetric catalytic reduction is employed. This variation uses a chiral catalyst, for instance, an Iridium complex with a chiral ligand like SpiroPAP, to directly produce the desired enantiomer with high selectivity. chemicalbook.com While this method is advantageous for its directness and reduction in reaction steps, the cost and recovery of the specialized chiral catalysts can be a limitation for large-scale industrial application. chemicalbook.com

Since the direct reduction of 2',6'-dichloro-3'-fluoroacetophenone with achiral reagents like sodium borohydride produces a racemic mixture (an equal mixture of both enantiomers), separation techniques are necessary to isolate the desired single enantiomer.

Classical resolution is a common technique used to separate enantiomers. This method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.

One documented procedure for resolving racemic this compound involves a multi-step chemical resolution. cjph.com.cn

The racemic alcohol is first reacted with phthalic anhydride to form the corresponding phthalate (B1215562) monoester.

This new racemic acid derivative is then reacted with a chiral amine, (S)-1-phenylethanamine, which acts as the resolving agent.

This reaction forms a pair of diastereomeric salts: (S)-1-phenylethanaminium (S)-2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoate and (R)-2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoate.

Due to their different physical properties, these diastereomeric salts can be separated.

Finally, the desired separated salt is subjected to acidification and hydrolysis to remove the resolving agent and the phthalate group, yielding the enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. cjph.com.cn

This process has been successfully scaled to pilot production, achieving high purity and enantiomeric excess. cjph.com.cn

Table 2: Summary of a Classical Resolution Method

| Step | Description | Key Reagents | Outcome | Reference |

| 1 | Esterification | Phthalic anhydride | Racemic 2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoic acid | cjph.com.cn |

| 2 | Diastereomeric Salt Formation | (S)-1-phenylethanamine | Mixture of diastereomeric salts | cjph.com.cn |

| 3 | Separation | Fractional Crystallization | Isolated diastereomeric salt | cjph.com.cn |

| 4 | Liberation of Enantiomer | Acidification and Hydrolysis | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | cjph.com.cn |

| Overall Yield | Not explicitly stated for each step | 43% (overall) | cjph.com.cn | |

| Final Purity | 99.8% | cjph.com.cn | ||

| Final Enantiomeric Excess (ee) | 99.9% | cjph.com.cn |

Chromatographic enantioseparation is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to one enantiomer being retained longer than the other, resulting in their separation as they elute from the column at different times. Polysaccharide-based CSPs are commonly used for this purpose in high-performance liquid chromatography (HPLC). mdpi.com While specific application details for this compound are not extensively documented in the provided context, this technique remains a principal and effective method for the analytical and preparative scale separation of enantiomers in the pharmaceutical and chemical industries.

Chiral Separation Techniques

Optimization of Synthetic Pathways for Enhanced Enantioselectivity and Yield

The efficient synthesis of specific stereoisomers of this compound is critical, particularly for its application as a key intermediate in the production of pharmaceuticals. chemicalbook.com Optimization of synthetic routes focuses on maximizing the chemical yield and, crucially, the enantioselectivity, to produce the desired enantiomer in high purity. This involves refining reaction conditions and designing advanced catalyst systems.

Process Development and Reaction Condition Tuning

Process development for the synthesis of enantiomerically pure this compound often begins with a racemic mixture, which is then resolved, or by developing a stereoselective reaction from the precursor ketone. Both approaches require significant tuning of reaction conditions to be viable for large-scale production.

One established method involves the chemical resolution of racemic this compound. cjph.com.cn This multi-step process begins with the reduction of (2,6-dichloro-3-fluorophenyl)ethanone using a reducing agent like sodium borohydride to produce the racemic alcohol. cjph.com.cn The racemate is then reacted with a resolving agent. A reported process uses phthalic anhydride to form a diastereomeric intermediate, which then reacts with (S)-1-phenylethanamine. cjph.com.cn This allows for the separation of the desired (S)-enantiomer. Subsequent acidification and hydrolysis yield the final product. cjph.com.cn This entire process was successfully scaled to a 100-kilogram pilot production, achieving high purity and enantiomeric excess, with the added benefit of recovering the resolving agents. cjph.com.cn

| Step | Reagents | Intermediate/Product | Yield/Purity |

| 1. Reduction | (2,6-Dichloro-3-fluorophenyl)ethanone, Sodium borohydride | This compound (racemic) | - |

| 2. Esterification | Racemic alcohol, Phthalic anhydride | 2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoic acid | - |

| 3. Resolution | Ester intermediate, (S)-1-phenylethanamine | (S)-1-phenylethanaminium (S)-2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoate | - |

| 4. Hydrolysis | Resolved salt | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | Overall Yield: 43%, Purity: 99.8%, ee: 99.9% |

| Data sourced from a pilot-scale chemical resolution process. cjph.com.cn |

Another synthetic consideration is the hydrolysis of an ester precursor, such as (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate. chemicalbook.com The conditions for this hydrolysis can be tuned for efficiency. For example, using sodium methoxide (B1231860) in methanol at room temperature for four hours resulted in a 94.9% yield of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with an enantiomeric excess of 97%. chemicalbook.com

In the broader context of producing chiral alcohols, biocatalytic methods using ketoreductases (KREDs) are a powerful alternative. researchgate.net Process optimization in these systems involves tuning parameters such as pH, temperature, and the concentrations of co-solvents and cofactors to improve productivity. researchgate.net For other chiral alcohols, strategies like increasing the substrate concentration to as high as 500 g/L have been shown to achieve near 100% conversion and over 99.9% enantiomeric excess. researchgate.net Furthermore, medium engineering, which can include the addition of surfactants or natural deep eutectic solvents (NADES), has been shown to significantly boost bioreduction efficiency for related compounds by improving substrate solubility and catalyst stability. nih.gov Such process tuning strategies hold potential for optimizing the biocatalytic production of this compound.

Catalyst Design and Engineering for Asymmetric Synthesis

Moving beyond resolution, the direct asymmetric synthesis of this compound from its corresponding ketone represents a more efficient, atom-economical approach. chemicalbook.com This is achieved through asymmetric catalytic reduction, where a chiral catalyst guides the reaction to preferentially form one enantiomer. The design and engineering of these catalysts are central to achieving high yield and enantioselectivity.

Ruthenium-based complexes are effective for this transformation. In one specific example, 2′,6′-dichloro-3′-fluoroacetophenone was reduced via asymmetric hydrogenation using a well-defined chiral ruthenium catalyst. chemicalbook.com The reaction, conducted under hydrogen pressure at 40°C, achieved a complete conversion to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with excellent enantioselectivity. chemicalbook.com The catalyst system's efficiency is highlighted by the high substrate-to-catalyst ratio (S/C=1000), indicating a highly active catalyst. chemicalbook.com

| Parameter | Value |

| Substrate | 2′,6′-Dichloro-3′-fluoroacetophenone |

| Catalyst | RuBr₂(S,S)-xylskewphos |

| Base | Potassium tert-butoxide |

| Solvent | 2-Propanol |

| Substrate/Catalyst Ratio (S/C) | 1000 |

| Hydrogen Pressure | 10 atm |

| Temperature | 40°C |

| Time | 21 hours |

| Yield | 100% |

| Enantiomeric Excess (ee) | 98.5% (S)-enantiomer |

| Data from an asymmetric hydrogenation process. chemicalbook.com |

The broader field of catalyst design focuses on creating novel structures to improve performance in asymmetric synthesis. nih.govfrontiersin.org This includes the development of bifunctional catalysts, where different functional groups on a single scaffold work in concert to activate the substrate and control the stereochemical outcome. nih.govfrontiersin.org For instance, bifunctional quinoline-squaramide catalysts have been designed for asymmetric reactions involving biaryl ring systems. nih.govfrontiersin.org Another advanced approach involves dual catalysis systems, such as combining a chiral nickel complex with a photoredox catalyst to enable new types of enantioselective C-C and C-S bond formations. nih.govfrontiersin.org While the industrial application of chiral catalysts for the synthesis of this compound may be limited by factors such as cost and recovery, ongoing research into catalyst engineering continues to provide more efficient and selective synthetic routes. chemicalbook.com

Stereochemical Aspects and Enantiopurity in 1 2,6 Dichloro 3 Fluorophenyl Ethanol Research

Importance of Chirality in Pharmaceutical Applications

Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects. Therefore, the synthesis of single-enantiomer drugs is a significant focus in the pharmaceutical industry.

In the context of 1-(2,6-dichloro-3-fluorophenyl)ethanol, its (S)-enantiomer is a crucial intermediate in the synthesis of Crizotinib, a targeted therapy used in the treatment of certain types of non-small cell lung cancer. The specific stereochemistry of this precursor is vital for the final drug's ability to effectively inhibit its target kinase. Consequently, the development of synthetic routes that produce this compound with high enantiopurity is a key area of research.

Methods for Enantiomeric Excess Determination

To ensure the stereochemical purity of this compound, accurate and reliable analytical methods for determining the enantiomeric excess (ee) are indispensable. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in a mixture compared to the other.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Analysis

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

For the analysis of this compound, chiral HPLC is a commonly employed method. Research has demonstrated the successful separation of its enantiomers using polysaccharide-based chiral stationary phases. For instance, a DAICEL CHRALPAK AD-RH column has been effectively used to determine the enantiomeric excess of the (S)-enantiomer. The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers.

Similarly, chiral GC can be utilized for the enantiomeric analysis of volatile chiral compounds. While specific applications for this compound are less commonly detailed in readily available literature, the principles of chiral GC, often employing cyclodextrin-based stationary phases, are applicable for its analysis, potentially after derivatization to increase volatility.

Table 1: Example Chiral HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | DAICEL CHRALPAK AD-RH |

| Mobile Phase | Acetonitrile/Water (25/75, v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | 56.1 min |

| Retention Time (R)-enantiomer | 64.5 min |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for determining enantiomeric purity. In the presence of a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, the enantiomers of a chiral compound can be converted into diastereomers, which have different NMR spectra.

The use of chiral solvating agents (CSAs) involves the formation of transient diastereomeric complexes between the enantiomers of this compound and the CSA. This results in the splitting of NMR signals for the enantiomers, allowing for their quantification. The choice of the appropriate chiral solvating agent and the solvent is crucial for achieving sufficient separation of the signals. While specific examples for this compound are not extensively documented in public literature, this technique remains a viable option for its stereochemical analysis.

Alternatively, chiral derivatizing agents (CDAs) can be used to covalently bond with the enantiomers, forming stable diastereomers with distinct NMR spectra. This method can provide clear and quantifiable differences in the chemical shifts of the resulting diastereomers.

Control and Maintenance of Stereochemical Integrity in Synthesis

The synthesis of enantiomerically pure this compound requires careful control over the reaction conditions to ensure high stereoselectivity and to prevent any loss of stereochemical integrity through racemization.

Asymmetric synthesis is the primary strategy for obtaining a single enantiomer of this compound. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For instance, the asymmetric reduction of the corresponding prochiral ketone, 2,6-dichloro-3-fluoroacetophenone, using a chiral catalyst can yield the desired (S)- or (R)-enantiomer with high enantiomeric excess.

Once the desired enantiomer is synthesized, it is crucial to maintain its stereochemical integrity throughout subsequent purification and reaction steps. Factors that can lead to racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, must be carefully controlled. For an alcohol like this compound, conditions such as high temperatures or the presence of strong acids or bases could potentially lead to racemization at the stereocenter, although the C-O bond is generally stable under many conditions. Therefore, mild reaction and purification conditions are typically employed to preserve the enantiopurity of the final product.

The choice of reagents and solvents in subsequent synthetic steps is also critical. Reactions that proceed via mechanisms that could involve the formation of a carbocation or other planar intermediate at the stereocenter are generally avoided, as these can lead to a loss of stereochemical information. Rigorous in-process monitoring of the enantiomeric excess using the analytical techniques described above is essential to ensure the final product meets the required stereochemical purity.

Chemical Reactivity and Transformation Studies of 1 2,6 Dichloro 3 Fluorophenyl Ethanol

Reactions Involving the Hydroxyl Functional Group

The secondary hydroxyl group in 1-(2,6-dichloro-3-fluorophenyl)ethanol is the primary site of its chemical reactivity, participating in reactions such as esterification and etherification. These transformations are crucial, particularly in the synthesis of pharmaceutically important molecules.

The formation of esters from this compound is a documented transformation. One notable example is its reaction with phthalic anhydride (B1165640). This reaction leads to the formation of a phthalate (B1215562) monoester, a key step in the chemical resolution of the racemic alcohol. In this process, the racemic mixture of the alcohol reacts with phthalic anhydride to yield diastereomeric esters, which can then be separated. Subsequent hydrolysis of the separated esters provides the individual enantiomers of the alcohol.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Phthalic anhydride | 2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoic acid | Esterification |

This interactive table summarizes the esterification reaction of this compound.

The conversion of the hydroxyl group to an ether linkage is a pivotal reaction of this alcohol, most notably demonstrated in the synthesis of Crizotinib. The (S)-enantiomer of this compound undergoes a Mitsunobu reaction to form a key ether bond. This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by a suitable pronucleophile. In the synthesis of a Crizotinib intermediate, the alcohol is reacted with a substituted pyridine (B92270) derivative, for example, 5-bromo-3-hydroxy-2-(tert-butoxycarbonylamino)pyridine, to yield the corresponding ether. This reaction proceeds with an inversion of stereochemistry at the chiral center.

| Reactant | Reagents | Nucleophile | Product | Reaction Type |

| (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | Triphenylphosphine, Diisopropyl azodicarboxylate | 5-bromo-3-hydroxy-2-(tert-butoxycarbonylamino)pyridine | 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-(tert-butoxycarbonylamino)pyridine | Mitsunobu Reaction (Etherification) |

This interactive table details a key etherification reaction of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Transformations of the Halogenated Aromatic Moiety

The aromatic ring of this compound is characterized by the presence of three halogen substituents (two chlorine atoms and one fluorine atom). These electron-withdrawing groups significantly reduce the electron density of the aromatic ring, which could potentially make it susceptible to nucleophilic aromatic substitution (SNAr).

In a typical SNAr reaction, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group (in this case, a halide ion). The presence of multiple electron-withdrawing groups generally enhances the rate of SNAr reactions.

However, despite the theoretical potential for such transformations, a review of the available scientific literature does not provide specific examples of nucleophilic aromatic substitution reactions involving the halogenated phenyl ring of this compound. It is plausible that the steric hindrance provided by the ortho-chloro substituents and the adjacent ethanol (B145695) side chain may impede the approach of a nucleophile to the aromatic ring, thus making such reactions challenging under standard conditions. Further research would be required to explore the feasibility and scope of transformations involving the halogenated aromatic moiety of this compound.

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic and mechanistic studies specifically focused on the reactions of this compound are not extensively reported in the scientific literature. However, the mechanisms of the known reactions can be understood from the well-established principles of organic chemistry.

The esterification with phthalic anhydride likely proceeds through a standard nucleophilic acyl substitution mechanism. The hydroxyl group of the alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by the opening of the anhydride ring to form the monoester product. The kinetics of such reactions are influenced by factors such as the concentration of reactants, temperature, and the presence of any catalysts. The steric hindrance around the secondary hydroxyl group, posed by the ortho-chlorine atom and the methyl group, would be expected to influence the reaction rate compared to less hindered alcohols.

The Mitsunobu reaction follows a well-studied, albeit complex, mechanistic pathway. The reaction is initiated by the formation of a betaine (B1666868) from the reaction of triphenylphosphine and the azodicarboxylate. This betaine then protonates the acidic pronucleophile. The resulting anion of the pronucleophile then participates in the nucleophilic displacement of the activated hydroxyl group of the alcohol. A key feature of the Mitsunobu reaction with secondary alcohols is the inversion of stereochemistry, which is consistent with an Sₙ2-type mechanism. The kinetics of the Mitsunobu reaction are generally complex and can be influenced by the pKa of the nucleophile, the steric bulk of the alcohol and phosphine, and the solvent. For a sterically hindered secondary alcohol like this compound, the rate of the reaction would likely be sensitive to the choice of reagents and reaction conditions.

While these general mechanistic principles apply, specific kinetic data, such as reaction rate constants and activation energies for the reactions of this compound, are not available in the reviewed literature. Such studies would be valuable for optimizing synthetic routes and gaining a deeper understanding of the reactivity of this important chemical intermediate.

Advanced Characterization Techniques for 1 2,6 Dichloro 3 Fluorophenyl Ethanol

Spectroscopic Analysis

Spectroscopic techniques are indispensable for determining the molecular structure of 1-(2,6-dichloro-3-fluorophenyl)ethanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.

¹H NMR: Proton NMR provides information on the number of distinct proton environments and their connectivity. For the (S)-enantiomer of this compound, specific spectral data has been reported. chemicalbook.com The spectrum shows a doublet for the methyl (CH₃) protons, which is split by the adjacent methine proton. The methine (CH) proton appears as a quartet, being split by the three protons of the methyl group. The two protons on the aromatic ring are chemically non-equivalent and appear as separate multiplets. chemicalbook.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 1.65 | Doublet (d) | 6.8 | -CH₃ |

| 5.58 | Quartet (q) | 6.9 | -CH(OH)- |

| 6.96 - 7.10 | Multiplet (m) | N/A | Ar-H |

| 7.22 - 7.36 | Multiplet (m) | N/A | Ar-H |

¹⁹F NMR: Experimental ¹⁹F NMR data for this specific compound were not found in surveyed literature. This technique would be highly specific for observing the single fluorine atom on the phenyl ring. The spectrum would be expected to show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent aromatic protons (³JHF) would be observed, offering additional structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although a specific, fully assigned experimental spectrum for this compound is not detailed in the available literature, the key characteristic absorption bands can be predicted based on its structure. Expected vibrations would include a broad O-H stretching band for the alcohol group (typically around 3200-3600 cm⁻¹), sp³ C-H stretching for the ethyl group (around 2850-3000 cm⁻¹), sp² C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C-O stretching (around 1050-1260 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹). The C-Cl and C-F stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. The compound this compound has a molecular formula of C₈H₇Cl₂FO and a monoisotopic mass of 207.9858 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this exact mass. Predicted mass spectrometry data, including collision cross-section (CCS) values which relate to the ion's shape, are available for various adducts of the molecule. uni.lu

| Adduct | Mass-to-Charge (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.99308 | 134.1 |

| [M+Na]⁺ | 230.97502 | 145.2 |

| [M-H]⁻ | 206.97852 | 135.3 |

| [M+NH₄]⁺ | 226.01962 | 154.3 |

| [M+K]⁺ | 246.94896 | 139.8 |

| [M+H-H₂O]⁺ | 190.98306 | 130.5 |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene (B151609) ring. This functional group typically exhibits absorptions in the ultraviolet region of the spectrum, corresponding to π → π* transitions. Due to the absence of extended conjugation, significant absorption in the visible range is not anticipated. Specific experimental UV-Vis absorption data for this compound are not available in the surveyed scientific literature.

Diffraction Methods

Diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the premier method for determining the precise atomic and molecular structure of a compound in its crystalline form. The single-crystal X-ray structure of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol has been determined, and its crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC). This analysis unambiguously confirms the molecular connectivity, bond lengths, bond angles, and the absolute stereochemistry of the chiral center.

| Parameter | Value |

|---|---|

| CCDC Deposition Number | 792017 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.83 |

| b (Å) | 14.92 |

| c (Å) | 10.11 |

| β (°) | 101.12 |

Microscopic and Thermal Analysis

The microscopic and thermal characteristics of this compound are essential for determining its stability, purity, and solid-state properties.

Scanning Electron Microscopy (SEM)

At present, detailed research findings and images from Scanning Electron Microscopy (SEM) analysis of this compound are not available in the public domain. This analytical technique would typically provide high-resolution images of the sample's surface topography and morphology, revealing details about its crystalline structure, particle size, and shape. Such information is critical for understanding the material's handling and processing characteristics.

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Specific experimental data from Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not currently documented in readily accessible scientific literature. TGA is instrumental in determining the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature. DSC complements this by measuring the heat flow associated with thermal transitions, such as melting point, glass transitions, and crystallization events.

While direct experimental data is not available, a hypothetical representation of expected findings can be outlined for illustrative purposes.

Hypothetical TGA Data:

A TGA analysis would be expected to show the temperature at which the compound begins to degrade. This is a critical parameter for establishing its thermal stability.

| Temperature (°C) | Weight Loss (%) | Thermal Event |

| 25 - 200 | < 1% | Initial moisture loss |

| > 200 | Significant | Onset of thermal decomposition |

This table is a hypothetical representation and is not based on experimental results.

Hypothetical DSC Data:

A DSC thermogram would reveal the melting point and any other phase transitions.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Not Available | Not Available | Not Available |

This table is a hypothetical representation and is not based on experimental results.

Further empirical studies are required to establish the precise microscopic and thermal properties of this compound.

Computational Chemistry and Molecular Modeling of 1 2,6 Dichloro 3 Fluorophenyl Ethanol

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.

Molecular Geometry Optimization and Electronic Structure Analysis

A DFT study would begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From this optimized structure, various electronic properties such as the distribution of electron density, molecular orbital shapes, and electrostatic potential could be determined. These analyses would reveal how the electron-withdrawing effects of the two chlorine atoms and the fluorine atom influence the electronic environment of the phenyl ring and the ethanol (B145695) side chain.

Vibrational and Electronic Absorption Spectra Simulation

Following geometry optimization, theoretical vibrational (infrared and Raman) and electronic (UV-Visible) spectra can be simulated. Calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. Simulated electronic absorption spectra help in understanding the electronic transitions within the molecule, predicting the wavelengths of maximum absorption, which are crucial for characterizing the compound's photochemical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A low HOMO-LUMO gap generally indicates higher reactivity. For 1-(2,6-dichloro-3-fluorophenyl)ethanol, this analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or ethanol, would provide insights into its conformational flexibility, solvation properties, and interactions with its environment. This would be valuable for understanding its behavior in a biological context, such as how it might orient itself within a protein's active site. No such simulation studies have been published for this compound.

Structure-Activity Relationship (SAR) and Ligand Design Principles

SAR studies correlate the chemical structure of a compound with its biological activity. While this compound is an intermediate and not typically the final active pharmaceutical ingredient, understanding its structural features is crucial for the design of the final drug. The specific substitution pattern of the dichlorofluoro-phenyl group is a result of ligand design principles aimed at optimizing the binding affinity and selectivity of the final drug (e.g., Crizotinib) for its target kinase. The halogen atoms can form specific interactions, known as halogen bonds, with amino acid residues in the target protein, significantly enhancing binding potency. However, specific SAR studies detailing the precise contribution of the this compound moiety to the activity of larger molecules are not available.

Applications and Future Research Directions of 1 2,6 Dichloro 3 Fluorophenyl Ethanol

Role as a Key Intermediate in Crizotinib Synthesis

The most prominent and well-documented application of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is its role as a crucial chiral intermediate in the synthesis of Crizotinib. chemicalbook.comcjph.com.cn Crizotinib is a potent, orally administered small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases. nih.gov It is used for the treatment of certain types of non-small cell lung cancer. chemicalbook.comnih.gov The specific stereochemistry of the (S)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol is essential for the biological activity of the final Crizotinib molecule.

Several synthetic routes have been developed to produce the optically pure (S)-enantiomer. These methods can be broadly categorized into enzymatic and chemical approaches, each with distinct advantages and challenges.

More direct and efficient methods have since been developed, focusing on the asymmetric reduction of the parent ketone, 2',6'-dichloro-3'-fluoroacetophenone (B32307). Both enzymatic and catalytic asymmetric reduction strategies have proven highly successful in achieving high yields and excellent enantioselectivity.

Table 1: Comparison of Synthetic Methods for (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

| Synthesis Method | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|

| Enzymatic Reduction | Ketone Reductase | 94 | >99 | chemicalbook.com |

| Asymmetric Catalytic Reduction | RuBr2(S,S)-xylskewphos, H2 | 100 | 98.5 | chemicalbook.com |

Potential as an Intermediate for Novel Pharmaceutical Agents

Beyond its established role in Crizotinib synthesis, the structural motif of this compound holds significant potential as a building block for the discovery and development of novel pharmaceutical agents. Chiral alcohols are fundamental intermediates in medicinal chemistry, and the specific substitution pattern of this compound—a dichlorinated and fluorinated phenyl ring—can impart desirable properties to a final drug molecule. chemicalbook.com

The presence of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding interactions. The 2,6-dichloro substitution pattern creates a sterically hindered environment that can influence the conformation of the molecule and its interaction with protein targets.

Given that Crizotinib is a kinase inhibitor, it is plausible that derivatives of this compound could be utilized in the synthesis of other novel kinase inhibitors. The core structure can be attached to various heterocyclic scaffolds to explore new chemical space and target different kinases involved in other diseases. The development of new synthetic methodologies that allow for the diversification of this intermediate could open avenues for creating libraries of novel compounds for drug discovery screening.

Green Chemistry and Sustainable Synthesis Approaches

The industrial production of pharmaceutical intermediates like this compound is increasingly driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. Research in this area has focused on enzymatic processes and the development of continuous-flow manufacturing.

Enzyme Immobilization and Reusability

Enzymatic reductions, as mentioned earlier, offer a highly selective and environmentally benign route to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. To further enhance the sustainability and cost-effectiveness of these biocatalytic processes, significant research has been directed towards enzyme immobilization. Immobilization involves attaching the enzyme to a solid support, which allows for easy separation of the catalyst from the reaction mixture and, crucially, enables its reuse over multiple reaction cycles.

Development of Continuous-Flow Processes

Continuous-flow chemistry is a modern manufacturing paradigm that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control and scalability. The development of continuous-flow processes for the synthesis of pharmaceutical intermediates is a key area of research in green chemistry.

While specific details on a fully continuous process for this compound are still emerging, the principles of flow chemistry are being applied to the synthesis of related chiral alcohols and intermediates for drugs like Crizotinib. These systems can integrate reaction and purification steps, leading to a more streamlined and efficient manufacturing process. The use of immobilized enzymes within continuous-flow reactors is a particularly promising approach, combining the benefits of biocatalysis with the efficiencies of flow technology. This synergy can lead to highly sustainable and economically viable production methods for this important chiral intermediate.

Emerging Research Opportunities in Stereoselective Catalysis

The demand for enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol continues to drive research into new and improved methods of stereoselective catalysis. While existing enzymatic and chemical methods are effective, there is ongoing research to develop catalysts with even higher activity, selectivity, and broader applicability.

In the realm of chemical catalysis, the development of novel chiral ligands and metal complexes for asymmetric transfer hydrogenation and asymmetric hydrogenation is an active area of investigation. The goal is to create catalysts that are not only highly efficient but also more cost-effective and based on more abundant and less toxic metals.

In biocatalysis, protein engineering and directed evolution are being used to create new enzymes with enhanced properties for the synthesis of this and other chiral alcohols. This includes enzymes with improved stability in organic solvents, higher tolerance to substrate and product inhibition, and altered substrate specificity to produce a wider range of chiral building blocks for drug discovery. The exploration of novel microorganisms for new enzymes with unique catalytic capabilities is another promising avenue of research. These advancements in stereoselective catalysis will be crucial for the future sustainable and efficient production of this compound and other valuable chiral intermediates.

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure (S)- and (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?

- Methodological Answer : Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For the (S)-enantiomer, bio-orthogonal chemistry using cross-linked enzymes (e.g., ketoreductases) from cell lysates has been reported to achieve high stereoselectivity. This method avoids traditional resolution steps and leverages enzyme engineering for improved catalytic efficiency . For the (R)-enantiomer, chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) can be employed. Confirm enantiopurity via chiral HPLC or polarimetry.

Q. How can researchers characterize the crystallographic structure of this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, derivatives like (2E)-1-(2,6-Dichloro-3-fluorophenyl)ethanone have been analyzed using SC-XRD to determine bond angles, torsion angles, and packing interactions. Data refinement software (e.g., SHELX) and crystallographic databases (e.g., Cambridge Structural Database) are critical for validation .

Q. What safety protocols are essential when handling 1-(2,6-Dichloro-3-fluorophenyl)ethanol in the laboratory?

- Methodological Answer :

- Use PPE: gloves, goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood due to potential volatility and inhalation risks.

- Store waste separately in labeled containers for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichloro-3-fluoro substituents influence reaction mechanisms in derivatization studies?

- Methodological Answer : The electron-withdrawing Cl and F groups create a meta-directing effect, impacting electrophilic substitution reactions. Computational studies (DFT calculations) can model charge distribution and predict reactivity. Experimentally, compare reaction rates with analogous substrates lacking substituents to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in stereochemical outcomes during catalytic hydrogenation of ketone precursors?

- Methodological Answer : Conflicting data may arise from catalyst poisoning or solvent effects. Systematically vary parameters:

- Catalyst type (e.g., Pd/C vs. Raney Ni).

- Solvent polarity (e.g., ethanol vs. THF).

- Pressure/temperature conditions.

Monitor intermediates via GC-MS or in situ IR spectroscopy to identify side reactions .

Q. How can researchers optimize enzymatic synthesis of the (S)-enantiomer for industrial scalability?

- Methodological Answer :

- Screen enzyme variants (e.g., engineered ketoreductases) for thermostability and solvent tolerance.

- Use immobilization techniques (e.g., silica-based supports) to enhance reusability.

- Conduct fed-batch bioreactor trials to assess productivity under scaled conditions .

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Identifies low-abundance byproducts (e.g., dehalogenated species).

- NMR (¹³C, ¹⁹F): Detects positional isomers or residual solvents.

- ICP-OES : Quantifies heavy metal contaminants from catalysts .

Data Analysis & Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction optimization?

- Methodological Answer :

- Re-validate computational models with higher-level theory (e.g., MP2 vs. DFT).

- Experimentally probe transition states using kinetic isotope effects (KIEs).

- Cross-reference with crystallographic data to assess conformational biases .

Q. What are best practices for reporting enantiomeric excess (ee) in chiral resolution studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.